

Application Note: High-Sensitivity LC-MS/MS Analysis of Sulfamethoxazole in Soil

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Compound of Interest

Compound Name: Sulfatroxazole

Cat. No.: B032406

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Abstract

This application note presents a robust and sensitive method for the quantitative analysis of sulfamethoxazole (SMX) in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a comprehensive workflow, including sample collection, extraction, clean-up, and instrumental analysis. The described method, employing solid-phase extraction (SPE) for sample purification and a triple quadrupole mass spectrometer for detection, offers excellent selectivity and low detection limits, making it suitable for environmental monitoring and risk assessment of sulfamethoxazole contamination in soil.

Introduction

Sulfamethoxazole is a widely used sulfonamide antibiotic in both human and veterinary medicine.^[1] Its incomplete metabolism and subsequent excretion lead to its introduction into the environment, with soil being a significant reservoir. The presence of SMX in soil can promote antibiotic resistance and pose a threat to ecosystems and human health. Consequently, sensitive and reliable analytical methods are required for its detection and quantification at trace levels in complex soil matrices. This application note provides a detailed protocol for the LC-MS/MS analysis of sulfamethoxazole in soil, tailored for researchers, scientists, and professionals in drug development and environmental science.

Experimental

Sample Preparation

A reliable extraction and clean-up procedure is critical for removing matrix interferences and concentrating the analyte. This protocol utilizes a combination of solvent extraction and solid-phase extraction (SPE).

Materials:

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- EDTA-McIlvaine buffer
- n-hexane
- Oasis HLB SPE cartridges
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- SPE manifold
- Nitrogen evaporator

Protocol:

- Soil Extraction:
 - Weigh 1.0 g of a homogenized soil sample into a 50 mL centrifuge tube.
 - Add 20 mL of a mixture of citrate buffer (pH 4):methanol (1:1; v/v).[\[2\]](#)
 - Vortex the sample for 1 minute, followed by shaking for 60 minutes at 750 rpm.[\[2\]](#)

- Centrifuge the sample at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.
- Combine the supernatants.
- Solvent Partitioning (Optional, for high organic matter soils):
 - Add 10 mL of n-hexane to the combined supernatant to remove non-polar interferences.
 - Vortex for 1 minute and allow the layers to separate.
 - Discard the upper n-hexane layer.
- Solid-Phase Extraction (SPE) Clean-up:
 - Condition an Oasis HLB SPE cartridge (500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of deionized water.[\[2\]](#)
 - Load the extracted sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.[\[2\]](#)
 - Wash the cartridge with 5 mL of deionized water to remove polar impurities.
 - Dry the cartridge under vacuum for 10 minutes.
 - Elute the sulfamethoxazole with 10 mL of methanol containing 0.1% acetic acid.[\[2\]](#)
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 μ m)[3]
Mobile Phase A	0.1% Formic acid in water[3]
Mobile Phase B	0.1% Formic acid in acetonitrile[3]
Flow Rate	0.2 mL/min[3]
Injection Volume	10 μ L[1]
Column Temperature	40°C
Gradient	Start with 5% B, hold for 1 min, increase to 95% B over 8 min, hold for 2 min, return to initial conditions and re-equilibrate for 2 min.

MS/MS Conditions:

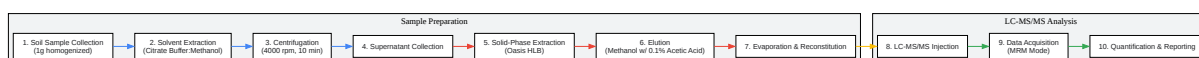
Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[4]
Capillary Voltage	3500 V[4]
Source Temperature	350°C[3]
Nebulizer Gas	30 psi[4]
Drying Gas Flow	6 L/min[4]
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Precursor Ion (m/z): 254.1, Product Ions (m/z): 156.1 (Quantifier), 108.1 (Qualifier)

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of sulfamethoxazole in soil, compiled from various studies.

Parameter	Value Range	Reference
Recovery	62.65 - 99.16%	[5]
Limit of Detection (LOD)	0.05 - 1.9 µg/kg	[5]
Limit of Quantification (LOQ)	0.3 - 5.9 µg/kg	[5]
Linearity (r^2)	> 0.99	[6]

Experimental Workflow Diagram



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Caption: Experimental workflow for the LC-MS/MS analysis of sulfamethoxazole in soil.

Conclusion

The detailed protocol in this application note provides a reliable and sensitive method for the quantification of sulfamethoxazole in soil samples. The combination of a robust sample preparation procedure and high-sensitivity LC-MS/MS detection allows for accurate measurement at environmentally relevant concentrations. This method can be readily implemented in analytical laboratories for routine monitoring and research purposes.

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